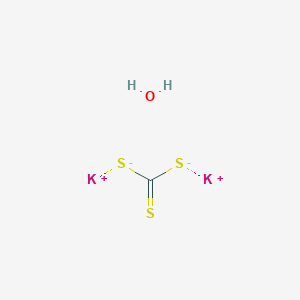
Potassium carbonotrithioate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium carbonotrithioate hydrate is a chemical compound that consists of potassium, carbon, sulfur, and oxygen atoms, along with water molecules It is a hydrate form of potassium carbonotrithioate, meaning it includes water molecules in its crystalline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium carbonotrithioate hydrate can be synthesized through the reaction of potassium hydroxide with carbon disulfide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate compound. The general reaction is as follows:
KOH+CS2+H2O→KCS2H2O
The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes of reactants and products. Continuous monitoring and control of reaction parameters are essential to ensure consistent quality and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium carbonotrithioate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfur oxides, while reduction reactions may produce simpler sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, potassium carbonotrithioate hydrate is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable in the formation of sulfur-containing compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and other biomolecules is of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to investigate its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and catalysis.
Wirkmechanismus
The mechanism of action of potassium carbonotrithioate hydrate involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can form complexes with various molecules, influencing their structure and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium carbonate hydrate: Similar in that it is also a potassium-containing hydrate, but differs in its chemical structure and properties.
Potassium thiocyanate: Contains sulfur and potassium but has different chemical properties and applications.
Potassium sulfide: Another sulfur-containing potassium compound with distinct chemical behavior.
Uniqueness
Potassium carbonotrithioate hydrate is unique due to its specific combination of potassium, carbon, sulfur, and water molecules
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and research subject
Eigenschaften
Molekularformel |
CH2K2OS3 |
|---|---|
Molekulargewicht |
204.4 g/mol |
IUPAC-Name |
dipotassium;carbonotrithioate;hydrate |
InChI |
InChI=1S/CH2S3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
CVHISPBFBFRHCU-UHFFFAOYSA-L |
Kanonische SMILES |
C(=S)([S-])[S-].O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



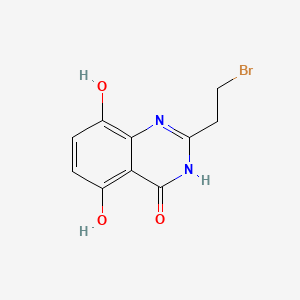


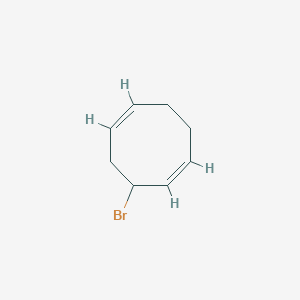
![(4S,4'aS,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxine]-7'-ol](/img/structure/B13835731.png)
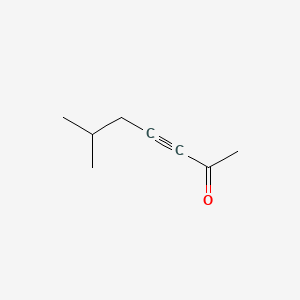
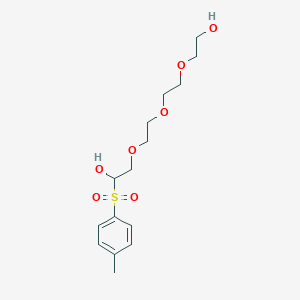
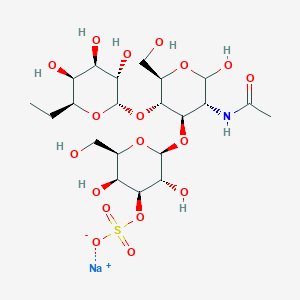
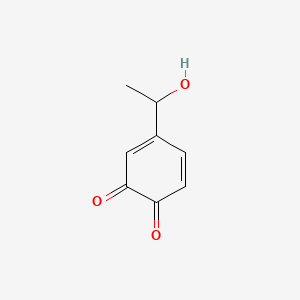
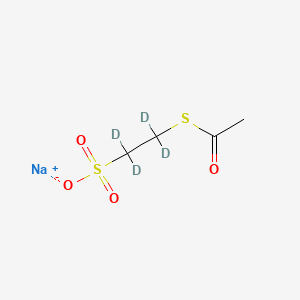

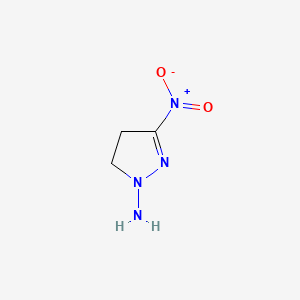
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
